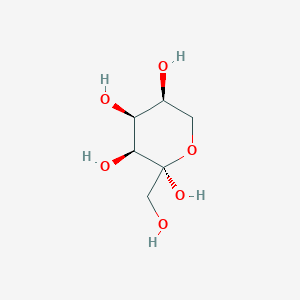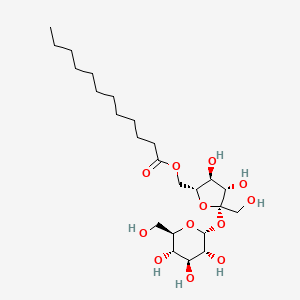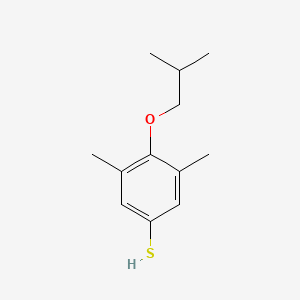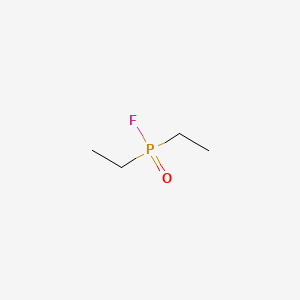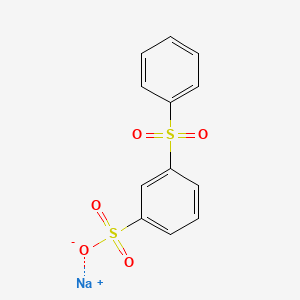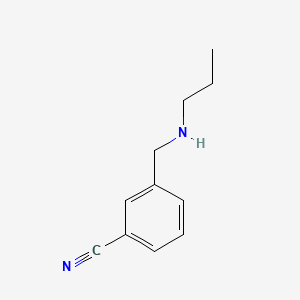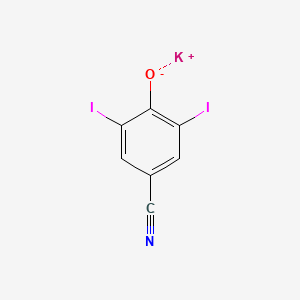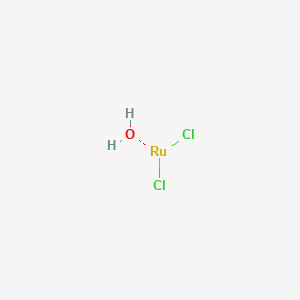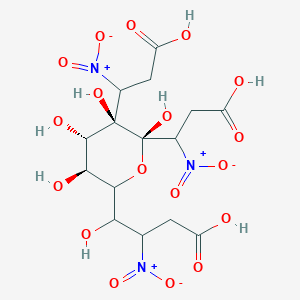
1-Octanamine, sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octanamine, sulfate, also known as octylamine sulfate, is an organic compound with the molecular formula C8H19N. It is a derivative of octylamine, where the amine group is bonded to an octane chain. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Octanamine can be synthesized through the reaction of octyl halides with ammonia or amines. For example, heating octyl bromide with a concentrated solution of ammonia in ethanol can produce 1-octanamine . The reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas.
Industrial Production Methods: In industrial settings, 1-octanamine is often produced through the hydrogenation of nitriles or the reductive amination of aldehydes and ketones. These methods are preferred due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Octanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides like bromoethane or chloroethane are used in substitution reactions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Primary amines.
Substitution: Secondary and tertiary amines.
Aplicaciones Científicas De Investigación
1-Octanamine, sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological membranes and as a surfactant in biochemical assays.
Industry: It is used in the production of surfactants, corrosion inhibitors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 1-octanamine, sulfate involves its interaction with molecular targets through its amine group. It can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved include the modulation of membrane properties and the inhibition of specific enzymes.
Comparación Con Compuestos Similares
1-Hexanamine: A shorter chain amine with similar chemical properties but different physical properties.
1-Decanamine: A longer chain amine with higher hydrophobicity and different solubility characteristics.
1-Dodecanamine: An even longer chain amine with increased hydrophobic interactions.
Uniqueness: 1-Octanamine, sulfate is unique due to its optimal chain length, which provides a balance between hydrophobicity and solubility. This makes it particularly useful in applications where moderate hydrophobic interactions are required.
Propiedades
Número CAS |
50291-62-8 |
|---|---|
Fórmula molecular |
C8H21NO4S |
Peso molecular |
227.32 g/mol |
Nombre IUPAC |
octan-1-amine;sulfuric acid |
InChI |
InChI=1S/C8H19N.H2O4S/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h2-9H2,1H3;(H2,1,2,3,4) |
Clave InChI |
GUDYRUSIDVNRPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



